

literature review on O-Cresyl glycidyl ether

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Compound of Interest

Compound Name: *O-Cresyl glycidyl ether*

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An In-depth Technical Guide to **o-Cresyl Glycidyl Ether** (OCGE)

This technical guide provides a comprehensive literature review of **o-Cresyl glycidyl ether** (OCGE), intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, synthesis, applications, toxicology, and metabolic pathways of OCGE, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of its biological activity.

Chemical and Physical Properties

o-Cresyl glycidyl ether (CAS No. 2210-79-9) is an aromatic organic compound classified as a monofunctional glycidyl ether.^[1] Its structure consists of a reactive glycidyl group (an epoxide ring) and an aromatic o-cresyl group.^[1] This combination of functional groups makes it a valuable reactive diluent in epoxy resin formulations, where it reduces viscosity while participating in the polymerization process.^{[1][2][3]}

Table 1: Physicochemical Properties of **o-Cresyl Glycidyl Ether**

Property	Value	Reference
IUPAC Name	2-[(2-methylphenoxy)methyl]oxirane	[1][4]
Synonyms	Glycidyl 2-methylphenyl ether, o-CGE	[1][4]
CAS Number	2210-79-9	[4]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[4][5]
Molar Mass	164.20 g/mol	[6]
Appearance	Clear, light yellow to colorless liquid	[5][6]
Boiling Point	259 °C (498 °F) at 760 mmHg	[6][7]
Flash Point	113 °C (235 °F) (closed cup)	[8]
Density	1.09 g/cm ³ at 20 °C (68 °F)	[6]
Vapor Density	5.7 (air = 1)	[6]
Water Solubility	< 1 mg/mL at 22 °C (72 °F)	[6][7]

Synthesis

The industrial synthesis of **o-cresyl glycidyl ether** typically involves the reaction of o-cresol with epichlorohydrin in the presence of a catalyst, such as piperidine. This is followed by dehydrochlorination with a base like sodium hydroxide to form the epoxide ring.[1][9]

Applications

The primary application of OCGE is as a reactive diluent for epoxy resins.[2][4] Its function is to lower the viscosity of the resin, which improves handling and application properties such as flow and impregnation of fibers in composite materials.[1][2] Because it is a reactive diluent, the glycidyl group on OCGE covalently bonds into the polymer matrix during the curing process, which helps to maintain the mechanical and thermal properties of the final cured product.[2][3]

It is widely used in the formulation of coatings, adhesives, sealants, composites, and elastomers.[4][10]

Toxicology and Biocompatibility

The toxicology of OCGE has been reasonably well-studied. It is known to be a skin irritant and a skin sensitizer.[4][8]

Table 2: Acute Toxicity of **o-Cresyl Glycidyl Ether**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	5140 mg/kg	[1]
LD50	Rat	Dermal	>2150 mg/kg bw	[6]
LC50	Rat	Inhalation	1220 ppm / 4 hr	[1][9]
LC50	Rat	Inhalation	6090 mg/m ³ / 4 hr	

OCGE is also suspected of causing genetic defects.[6] It has tested positive for mutagenicity in bacterial reverse mutation assays (Ames test).[5] An abstract reported that dermal application of OCGE caused a significant reduction in the mean number of implants per pregnancy in a dominant lethal mutation assay in mice. While comprehensive multi-generational reproductive and developmental toxicity studies with clearly defined NOAELs for OCGE were not found in the reviewed literature, this finding suggests a potential for reproductive toxicity.

Metabolism and Pharmacokinetics

OCGE can be absorbed through the skin.[6][11] In vitro skin penetration studies using mouse, rat, and human skin showed that permeability was highest in mouse skin and lowest in human skin.[11][12] During skin penetration, OCGE is extensively metabolized to its corresponding diol.[12]

Once absorbed, OCGE is metabolized through two primary pathways: epoxide hydrolysis and glutathione (GSH) conjugation.[6] In vitro studies with guinea pig liver homogenate showed rapid conversion to the corresponding diol.[6][11] Studies with liver and lung microsomal and

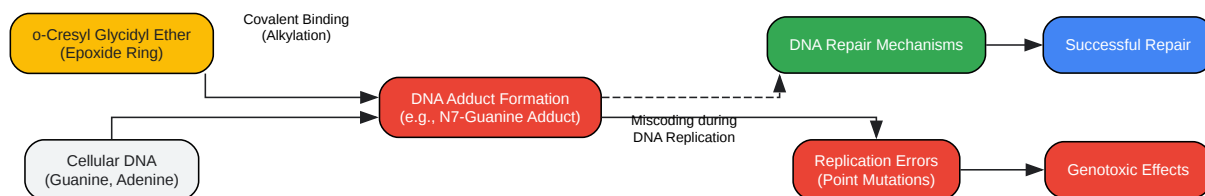
cytosolic fractions from humans, rats, and mice indicate that OCGE is a good substrate for glutathione transferase, with mice showing the most efficient enzymatic conjugation.^[6]^[11] At low doses, both pathways contribute almost equally to the urinary metabolites; however, at higher doses, epoxide hydrolysis becomes the predominant detoxification route.^[6]

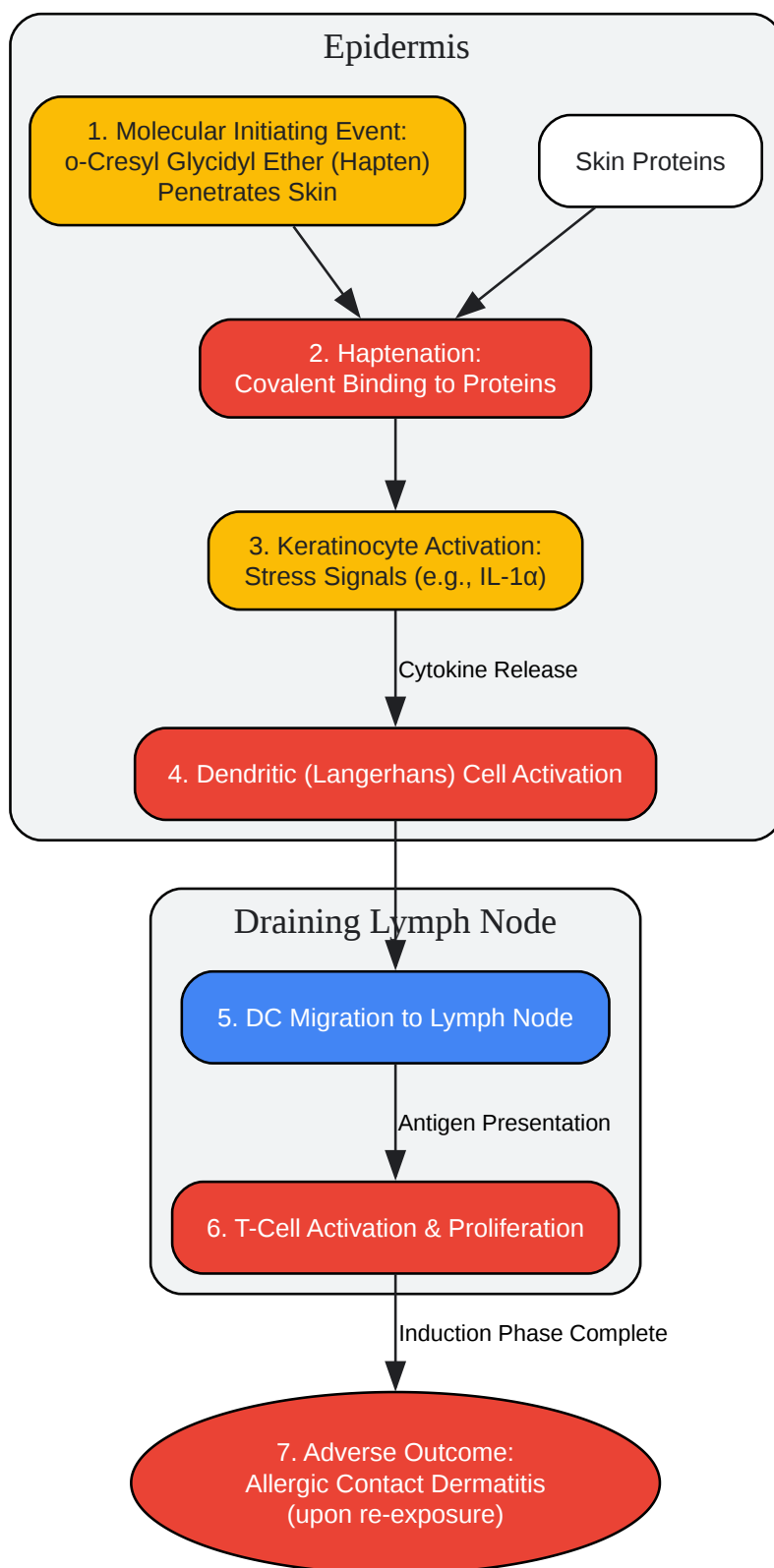
Identified urinary metabolites in rats include 3-(o-cresyloxy)lactic acid (COLA) and **o-cresyl glycidyl ether** mercapturic acid (o-CGEMA).^[11]

Mechanisms of Action and Signaling Pathways

Genotoxicity

The genotoxicity of glycidyl ethers like OCGE is attributed to the high reactivity of the epoxide ring. This electrophilic group can react with nucleophilic sites on DNA, forming DNA adducts. This covalent binding to DNA can lead to mutations if not properly repaired, which is the underlying mechanism for its positive result in the Ames test. Studies with analogous glycidyl ethers have shown that the primary sites of alkylation on DNA are the N-7 position of guanine and the N-1 and N-3 positions of adenine.^[1]^[6]





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